6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
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Description
6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a useful research compound. Its molecular formula is C18H12ClN5O2 and its molecular weight is 365.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets of pyrido[2,3-d]pyrimidines that the compound likely interacts with its targets to inhibit their activity, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation. Similarly, inhibition of dihydrofolate reductase can affect the synthesis of nucleotides, thereby affecting DNA replication .
Pharmacokinetics
One study mentions that the degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and differentiation. If it inhibits dihydrofolate reductase, it could potentially affect DNA replication .
Properties
IUPAC Name |
4-amino-6-(2-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-9-5-4-8-11(12)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBWFWBNTWPRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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